2',6-Difluorobiphenyl-2-sulfonyl chloride
Description
Contextualization within Fluorinated Biphenyl (B1667301) Chemistry and Design
The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The ability to join two aryl rings provides a three-dimensional architecture that can effectively interact with biological targets. The synthesis of unsymmetrical biphenyls, where the two rings are differently substituted, is a key strategy for fine-tuning pharmacological activity. nih.govrsc.org Methods such as the Suzuki and Negishi cross-coupling reactions have become standard for creating these structures with a high degree of control. nih.govrsc.org
The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. mdpi.com The small size and high electronegativity of fluorine can profoundly alter a molecule's properties. Judicious placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, modulate the acidity or basicity (pKa) of nearby functional groups, and improve membrane permeability and bioavailability. mdpi.comnih.govelsevierpure.com These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
In the context of 2',6'-Difluorobiphenyl-2-sulfonyl chloride, the placement of two fluorine atoms at the ortho positions (2' and 6') of one phenyl ring is particularly significant. This substitution pattern has several implications for molecular design:
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the fluorine atoms can influence the electron density of the entire biphenyl system, affecting how the molecule interacts with target proteins.
Conformational Control: Substitution at the ortho positions of a biphenyl can create significant steric hindrance, restricting the rotation around the bond connecting the two phenyl rings. researchgate.net This can lock the molecule into a specific conformation, which is often crucial for high-affinity binding to a biological target. researchgate.net This phenomenon, known as atropisomerism, can result in a stable, chiral molecule even without a traditional stereocenter. rsc.org
Metabolic Blocking: The ortho positions are often susceptible to metabolic hydroxylation. The presence of fluorine atoms at these sites can prevent this metabolic pathway, thereby increasing the drug's half-life. researchgate.netnih.gov
Therefore, 2',6'-Difluorobiphenyl-2-sulfonyl chloride is not merely a chemical intermediate but a carefully designed building block. It provides a scaffold that already incorporates the benefits of fluorine substitution and a specific conformational bias, ready for further elaboration via its reactive sulfonyl chloride group.
Significance of the Sulfonyl Chloride Functional Group in Modern Organic Synthesis Research
The sulfonyl chloride (-SO₂Cl) functional group is a highly versatile and reactive moiety in organic synthesis. Its importance stems from its role as a powerful electrophile, enabling the formation of stable sulfonamide and sulfonate ester linkages.
Key Roles in Synthesis:
Formation of Sulfonamides: The most common application of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is robust and efficient, making it a cornerstone of medicinal chemistry. Sulfonamides are a key functional group in a vast array of pharmaceuticals, including antibiotics, diuretics, and anti-inflammatory agents. nih.gov The biphenyl-sulfonamide framework, in particular, has been explored for developing inhibitors of targets like the NLRP3 inflammasome. nih.gov
Synthesis of Sulfonate Esters: Sulfonyl chlorides react readily with alcohols to produce sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, often used to activate alcohols for subsequent chemical transformations.
Cyclization Reactions: The sulfonyl group can participate in various cyclization strategies. For instance, photo-induced reactions involving sulfonyl chlorides and biaryl vinyl ethers have been used to construct complex heterocyclic scaffolds like 6H-benzo[c]chromenes. researchgate.net
Protecting Group: The sulfonyl group is sometimes used to protect amines. The resulting sulfonamide is stable to many reaction conditions but can be cleaved when necessary.
The reactivity of the sulfonyl chloride group makes 2',6'-Difluorobiphenyl-2-sulfonyl chloride a valuable precursor for creating libraries of complex molecules. By reacting it with a diverse range of amines or alcohols, researchers can rapidly generate novel fluorinated biphenyl derivatives for screening in drug discovery programs or for developing new materials with tailored electronic or physical properties.
Overview of Research Gaps and Opportunities Pertaining to 2',6'-Difluorobiphenyl-2-sulfonyl chloride
Despite its rational design and potential utility, 2',6'-Difluorobiphenyl-2-sulfonyl chloride remains a sparsely documented compound in academic and patent literature. This scarcity of specific data represents a significant research gap. While the chemistry of its constituent parts—fluorinated biphenyls and sulfonyl chlorides—is well-established, the synthesis, properties, and applications of this specific combination are largely unexplored.
Identified Research Gaps:
Validated Synthetic Routes: There is a lack of published, optimized, and scalable synthetic protocols specifically for 2',6'-Difluorobiphenyl-2-sulfonyl chloride. Establishing a reliable synthesis is the first step toward making this compound more accessible for broader research.
Physicochemical Characterization: Detailed characterization of its physical and chemical properties, reactivity profile, and stability is not available in the public domain.
Exploration of Applications: There are no specific research articles detailing the use of this compound in the synthesis of bioactive molecules or advanced materials. Its potential remains theoretical, based on the known applications of related structures.
Research Opportunities:
Synthetic Methodology Development: A key opportunity lies in developing and publishing a robust, high-yield synthesis of the title compound, likely via a palladium-catalyzed cross-coupling of a 2,6-difluorophenylboronic acid derivative with an ortho-substituted sulfonyl chloride-bearing aryl halide (or vice-versa).
Medicinal Chemistry Exploration: The compound is an ideal starting point for the synthesis of novel, conformationally restricted biphenyl-sulfonamides. These new chemical entities could be screened for activity against a range of biological targets, such as kinases, proteases, or inflammatory pathway proteins like NLRP3. nih.gov
Asymmetric Catalysis: Given the ortho-substitution on both rings, ligands derived from this scaffold could exhibit atropisomerism. researchgate.netchemrxiv.org An exciting research avenue would be to synthesize chiral amines or phosphines from this precursor and evaluate their effectiveness as ligands in asymmetric catalysis, a field where novel chiral scaffolds are in high demand.
Materials Science: The rigid, electron-poor nature of the difluorobiphenyl moiety could be exploited in the design of new organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), by converting the sulfonyl chloride into other functional groups.
In essence, 2',6'-Difluorobiphenyl-2-sulfonyl chloride represents an untapped resource for chemical innovation. Foundational research into its synthesis and reactivity would unlock its potential across multiple scientific disciplines.
Data Tables
Table 1: Physicochemical Properties of 2',6'-Difluorobiphenyl-2-sulfonyl chloride
| Property | Value |
| Molecular Formula | C₁₂H₇ClF₂O₂S |
| Molecular Weight | 292.70 g/mol |
Note: Data calculated from the chemical structure. Experimental data is not widely available in published literature.
Table 2: Physicochemical Properties of a Related Compound: 2,6-Difluorobenzenesulfonyl chloride
| Property | Value | Reference |
| CAS Number | 60230-36-6 | sigmaaldrich.com |
| Molecular Formula | C₆H₃ClF₂O₂S | sigmaaldrich.com |
| Molecular Weight | 212.60 g/mol | sigmaaldrich.com |
| Boiling Point | 210 °C | sigmaaldrich.com |
| Density | 1.568 g/mL at 25 °C | sigmaaldrich.com |
Disclaimer: The data in Table 2 is for the related, but structurally different, compound 2,6-Difluorobenzenesulfonyl chloride and is provided for illustrative context only.
Structure
3D Structure
Properties
Molecular Formula |
C12H7ClF2O2S |
|---|---|
Molecular Weight |
288.70 g/mol |
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)11-7-3-6-10(15)12(11)8-4-1-2-5-9(8)14/h1-7H |
InChI Key |
VXJYGNVMGBRIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Considerations for 2 ,6 Difluorobiphenyl 2 Sulfonyl Chloride
General Principles of Sulfonyl Chloride Synthesis Applicable to Biphenyl (B1667301) Systems
The introduction of a sulfonyl chloride moiety onto an aromatic ring is a cornerstone of organic synthesis. Several reliable methods have been developed, each with its own set of advantages and substrate scope considerations. For a biphenyl system, particularly one with specific fluorine substitution, the choice of method is critical to ensure regioselectivity and compatibility with existing functional groups.
Approaches Involving Diazotization and Chlorosulfonation from Amines
One of the most classic and effective methods for the regioselective synthesis of aryl sulfonyl chlorides is the Sandmeyer-type reaction of a diazonium salt. This process begins with the diazotization of a primary aromatic amine, in this case, 2-amino-2',6'-difluorobiphenyl, to form the corresponding diazonium salt. The subsequent reaction of this intermediate with sulfur dioxide in the presence of a copper(I) chloride catalyst yields the desired sulfonyl chloride.
The general reaction proceeds as follows:
Diazotization: The aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the diazonium salt.
Chlorosulfonation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent, such as acetic acid, containing a catalytic amount of copper(I) chloride (CuCl). This step results in the liberation of nitrogen gas and the formation of the aryl sulfonyl chloride.
A process for the synthesis of the related compound, 2,6-difluorobenzenesulfonyl chloride, from 2,6-difluoroaniline (B139000) has been described. environmentclearance.nic.in This involves the reaction of 2,6-difluoroaniline with sodium nitrite in the presence of sulfuric acid to form 2,6-difluorobenzenediazonium sulfate (B86663). This intermediate then undergoes chlorosulfonation with sodium bisulfite and hydrochloric acid in the presence of copper sulfate pentahydrate to yield the final product. environmentclearance.nic.in This methodology suggests a viable pathway for the synthesis of 2',6'-Difluorobiphenyl-2-sulfonyl chloride from its corresponding amine precursor.
Table 1: Illustrative Conditions for Diazotization and Chlorosulfonation
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2,6-Difluoroaniline | 1. NaNO₂, H₂SO₄2. NaHSO₃, HCl, CuSO₄·5H₂O | Aqueous medium | 2,6-Difluorobenzenesulfonyl chloride | Not specified | environmentclearance.nic.in |
| 2-Fluoroaniline | 1. NaNO₂, HCl, Acetic Acid2. SO₂(g), CuCl, Acetic Acid | 0-5 °C | 2-Fluorobenzenesulfonyl chloride | Not specified | guidechem.com |
| 2,6-Dichloroaniline | 1. NaNO₂, HCl, Acetic Acid2. SO₂(g), CuCl₂, Acetic Acid | < -5 °C | 2,6-Dichlorobenzenesulfonyl chloride | Not specified | rsc.org |
Oxidative Chlorosulfonation from Thiol Precursors and Derivatives
An alternative strategy for the synthesis of aryl sulfonyl chlorides involves the oxidative chlorination of the corresponding aryl thiols or their derivatives, such as disulfides. This approach is advantageous when the thiol precursor is readily accessible. The reaction typically employs a chlorinating agent and an oxidant.
Common reagents for this transformation include:
Chlorine gas (Cl₂) in an aqueous or organic solvent.
N-Chlorosuccinimide (NCS) in the presence of an acid.
Trichloroisocyanuric acid (TCCA) .
The oxidation of a thiol to a sulfonyl chloride is a multi-step process that proceeds through sulfenyl chloride and sulfinyl chloride intermediates. Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfonic acid. For the synthesis of 2',6'-Difluorobiphenyl-2-sulfonyl chloride, the corresponding 2',6'-difluorobiphenyl-2-thiol would be the required starting material. The reactivity of the thiol and the stability of the intermediates would be influenced by the electronic effects of the fluorine atoms on the biphenyl system.
Table 2: Examples of Oxidative Chlorosulfonation of Thiols
| Thiol Precursor | Oxidant/Chlorinating Agent | Solvent | Conditions | Product | Yield |
| Various aromatic thiols | TCCA | Acetonitrile (B52724)/Water | Room Temperature | Corresponding aryl sulfonyl chlorides | Excellent |
| Cyclohexanethiol | TCCA | Acetonitrile/Water | Room Temperature | Cyclohexanesulfonyl chloride | Excellent |
| 2-Mercaptopyrimidine | TCCA | Acetonitrile/Water | Room Temperature | Pyrimidine-2-sulfonyl chloride | Excellent |
Synthesis from Organolithium Reagents and Sulfuryl Chloride
Directed ortho-metalation provides a powerful tool for the regioselective functionalization of aromatic rings. In the context of 2',6'-Difluorobiphenyl-2-sulfonyl chloride synthesis, this would involve the selective lithiation of 2,6-difluorobiphenyl at the 2-position, followed by quenching the resulting organolithium species with sulfuryl chloride (SO₂Cl₂).
The success of this approach hinges on the ability to achieve regioselective lithiation. The fluorine atoms in 2,6-difluorobiphenyl are ortho-directing groups, which could facilitate lithiation at the adjacent positions. However, the presence of two fluorine atoms might lead to a mixture of products. A related synthesis of 2,6-difluorobenzenesulfonyl chloride has been reported starting from 1,3-difluorobenzene (B1663923). guidechem.com In this procedure, 1,3-difluorobenzene is treated with n-butyllithium to generate the organolithium intermediate, which is then reacted with sulfur dioxide followed by N-chlorosuccinimide (NCS) to afford the desired sulfonyl chloride. guidechem.com
Table 3: Synthesis of a Related Sulfonyl Chloride via Lithiation
| Starting Material | Reagents | Key Steps | Product |
| 1,3-Difluorobenzene | 1. n-BuLi2. SO₂3. NCS | Lithiation at -78 °C, followed by reaction with sulfur dioxide and then NCS. | 2,6-Difluorobenzenesulfonyl chloride |
Other Enabling Methodologies for Sulfonyl Chloride Formation (e.g., electrochemical, organozinc-mediated)
Modern synthetic chemistry has seen the emergence of novel methods for sulfonyl chloride formation that offer milder conditions or alternative reactivity.
Electrochemical Synthesis: Electrochemical methods provide a green and often highly efficient alternative to traditional chemical oxidations. The electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride (B91410) has been reported, suggesting that a similar approach for sulfonyl chlorides could be viable. semanticscholar.org This would involve the anodic oxidation of the corresponding thiol in the presence of a chloride source.
Organozinc-mediated Synthesis: Organozinc reagents have been utilized in the synthesis of heteroaryl sulfonamides from 2,4,6-trichlorophenyl chlorosulfate (B8482658). nih.gov This method involves the reaction of an organozinc reagent with the chlorosulfate to generate a sulfonyl chloride intermediate in situ, which is then trapped with an amine. Adapting this for the synthesis of 2',6'-Difluorobiphenyl-2-sulfonyl chloride would require the preparation of the corresponding biphenylzinc reagent.
Strategies for Constructing Fluorinated Biphenyl Cores Relevant to Sulfonylation
The synthesis of the 2',6'-difluorobiphenyl core is a critical prerequisite for the subsequent installation of the sulfonyl chloride group. Biaryl coupling reactions are the most common strategies for constructing such frameworks.
Biaryl Coupling Techniques (e.g., involving diazonium salts)
Diazo-coupling reactions, while often associated with the synthesis of azo dyes, also provide a classical route to biaryls.
Gomberg-Bachmann Reaction: This reaction involves the base-promoted coupling of an aryl diazonium salt with another aromatic compound. wikipedia.org For the synthesis of a precursor to 2',6'-Difluorobiphenyl-2-sulfonyl chloride, one could envision the reaction of a benzenediazonium (B1195382) salt with 1,3-difluorobenzene. However, the Gomberg-Bachmann reaction is known to often give low yields and can suffer from a lack of regioselectivity, particularly with substituted arenes. wikipedia.org
Meerwein Arylation: The Meerwein arylation involves the copper-catalyzed reaction of an aryl diazonium salt with an electron-poor alkene. wikipedia.org While not a direct biaryl coupling in the traditional sense, variations of this reaction can be used to form C-C bonds that can be subsequently converted to a biphenyl structure. The reaction proceeds via a radical mechanism and can be a useful tool for the arylation of specific unsaturated systems. nih.gov
A more contemporary and generally higher-yielding approach to constructing the biphenyl core would be through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would involve the reaction of a suitably functionalized fluorinated benzene (B151609) derivative (e.g., a boronic acid or a halide) with a functionalized benzene partner. For instance, the Suzuki-Miyaura coupling of 2-bromo-1,3-difluorobenzene with a phenylboronic acid derivative could be a viable route to the 2',6'-difluorobiphenyl skeleton.
Table 4: Comparison of Biaryl Coupling Methods
| Reaction | Description | Advantages | Disadvantages |
| Gomberg-Bachmann | Base-promoted coupling of a diazonium salt with an arene. | Metal-free. | Often low yields, lack of regioselectivity. wikipedia.org |
| Meerwein Arylation | Copper-catalyzed addition of a diazonium salt to an alkene. | Useful for specific substrates. | Not a direct biaryl coupling. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | High yields, excellent functional group tolerance, high regioselectivity. | Requires pre-functionalized starting materials. |
Regioselective Introduction of Fluorine Substituents
The precise placement of fluorine atoms on an aromatic ring, known as regioselective fluorination, is a critical aspect in the synthesis of fluorinated biphenyls. The regioselectivity of fluorination reactions is governed by several factors, including the electronic and steric properties of the substrate, the nature of the fluorinating agent, and the reaction conditions. numberanalytics.com
Common strategies to achieve regioselectivity include:
Substrate Control: Utilizing substrates with inherent electronic biases or steric hindrance that favor fluorination at a specific position. numberanalytics.com
Reagent Control: Selecting fluorinating agents with specific steric or electronic properties that influence where they react on the substrate molecule. numberanalytics.com
Catalyst and Directing Group Control: Employing catalysts or temporary directing groups that guide the fluorinating agent to a particular site on the molecule. numberanalytics.comnumberanalytics.com
Fluorination reactions can proceed through various mechanisms, such as electrophilic, nucleophilic, or radical pathways. numberanalytics.com In electrophilic aromatic fluorination , an electron-rich site on the aromatic ring is attacked by an electrophilic fluorine source, like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnumberanalytics.comwikipedia.org The position of the attack is directed by the existing substituents on the ring. Activating groups (electron-donating) typically direct the incoming electrophile to the ortho and para positions, while deactivating groups (electron-withdrawing) direct it to the meta position. libretexts.orgstudysmarter.co.uk For the 2',6'-difluoro substitution pattern, the synthesis would likely start from a precursor that already contains the fluorine atoms or from a molecule where the directing groups favor substitution at these positions.
Hypothetical Retrosynthetic Analysis for 2',6'-Difluorobiphenyl-2-sulfonyl chloride
Retrosynthetic analysis is a method for planning a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net A plausible retrosynthetic pathway for 2',6'-Difluorobiphenyl-2-sulfonyl chloride is outlined below.
Target Molecule: 2',6'-Difluorobiphenyl-2-sulfonyl chloride
A primary disconnection involves the sulfonyl chloride functional group. This can be installed late in the synthesis via a Sandmeyer-type reaction from a corresponding amine. This leads to Precursor A : 2-amino-2',6'-difluorobiphenyl.
Figure 1: Retrosynthetic Disconnection of the Sulfonyl Chloride Group
graph TD
A[2',6'-Difluorobiphenyl-2-sulfonyl chloride] -->|Functional Group Interconversion (FGI)| B(2-Amino-2',6'-difluorobiphenyl);
The next key disconnection is the carbon-carbon bond forming the biphenyl linkage. This bond can be formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov Disconnecting the biphenyl bond in Precursor A yields two simpler aromatic precursors: Precursor B (an ortho-substituted aniline (B41778) derivative) and Precursor C (a difluorinated phenylboronic acid).
Figure 2: Retrosynthetic Disconnection of the Biphenyl C-C Bond
graph TD
B(2-Amino-2',6'-difluorobiphenyl) -->|Suzuki Coupling Disconnection| C{2-Bromoaniline + 2,6-Difluorophenylboronic acid};
These precursors, 2-bromoaniline (B46623) and 2,6-difluorophenylboronic acid, are generally more accessible or can be synthesized from readily available starting materials. The forward synthesis would involve the Suzuki coupling of these two precursors, followed by the diazotization of the resulting aminobiphenyl and a subsequent Sandmeyer reaction with a source of sulfur dioxide and chloride to install the sulfonyl chloride group. acs.orgresearchgate.netAn alternative to Suzuki coupling could be an Ullmann coupling, which is sometimes more effective for preparing tetra-ortho-substituted biphenyls. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity in Related Sulfonyl Chloride Syntheses
The synthesis of aryl sulfonyl chlorides is a fundamental transformation, and its efficiency is highly dependent on the chosen reaction conditions. nih.govOptimization of parameters such as reagents, solvents, temperature, and reaction time is crucial for maximizing product yield and minimizing side reactions. mdpi.com Common methods for sulfonyl chloride synthesis include the oxidative chlorination of thiols or disulfides and the Sandmeyer reaction from diazonium salts. acs.orgorganic-chemistry.orgrsc.orgIn these processes, several variables can be tuned.
Chlorinating Agent and Solvent Effects: The choice of chlorinating agent and solvent can significantly impact the outcome of the reaction. For instance, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides, N-chlorosuccinimide (NCS) in acetonitrile has been shown to be a highly effective combination. researchgate.netA study comparing various chlorine sources and solvents demonstrated that NCS provided a nearly quantitative yield, while other reagents or solvents resulted in significantly lower product formation. researchgate.net Below is a data table illustrating the effect of different chlorinating agents and solvents on the yield of a model sulfonyl chloride synthesis from a sulfonyl hydrazide precursor.
| Entry | Chlorine Source | Solvent | Yield (%) |
| 1 | MgCl₂ | CH₃CN | No Reaction |
| 2 | CuCl | CH₃CN | 38 |
| 3 | NCS | CH₃CN | 99 |
| 4 | NCS | DME | 87 |
| 5 | NCS | THF | 56 |
| 6 | NCS | Dioxane | 75 |
| Data derived from studies on the synthesis of 4-methylbenzenesulfonyl chloride. | |||
| researchgate.net | |||
| Temperature and Reaction Time: | |||
| Control over temperature and reaction time is critical, especially for highly exothermic reactions often involved in sulfonyl chloride synthesis. rsc.orgrsc.orgContinuous flow chemistry offers a significant advantage in this regard. By using microreactors with high surface-area-to-volume ratios, excellent heat transfer can be achieved, allowing for precise temperature control and preventing thermal runaways. rsc.orgFurthermore, continuous flow systems enable short residence times, which can improve the space-time yield and overall process safety. rsc.orgFor example, a continuous flow protocol for converting thiols and disulfides to sulfonyl chlorides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) achieved good yields with a residence time of only 41 seconds. | |||
| rsc.org | |||
| Catalyst and Additive Optimization: | |||
| In some synthetic routes, catalysts or additives play a crucial role. In the palladium-catalyzed chlorosulfonylation of arylboronic acids, optimization revealed that anhydrous acetone (B3395972) as a solvent combined with a catalytic amount of Na₂CO₃ increased the yields of the desired aryl sulfonyl chlorides. nih.govSimilarly, in metal-free aerobic oxidation of thiols, the amounts of additives like ammonium (B1175870) nitrate (B79036) (AN) and acid (e.g., HCl) were optimized to achieve a quantitative conversion to the sulfonyl chloride. | |||
| rsc.org | |||
| The table below shows the optimization of additives for the aerobic chlorination of thiophenol. |
| Entry | AN (equiv.) | HCl (equiv.) | Conversion (%) |
| 1 | 0 | 1.8 | 4 |
| 2 | 0.5 | 2.0 | 100 |
| 3 | 1.0 | 1.5 | 100 |
| 4 | 1.0 | 1.8 | 100 |
| Data from the aerobic transformation of thiophenol to benzenesulfonyl chloride. | |||
| rsc.org | |||
| These examples underscore the importance of systematic optimization of reaction parameters to achieve high yield and selectivity in the synthesis of sulfonyl chlorides. |
Reactivity and Transformational Chemistry of 2 ,6 Difluorobiphenyl 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group of 2',6-difluorobiphenyl-2-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur atom and the nucleophile.
Formation of Novel Fluorinated Sulfonamides
One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone in medicinal chemistry and materials science due to the diverse biological and physical properties of sulfonamides. The reaction of this compound with various amines, typically in the presence of a base to neutralize the HCl byproduct, yields a range of novel fluorinated biphenyl (B1667301) sulfonamides. The presence of the difluorobiphenyl scaffold can impart unique conformational constraints and electronic properties to the resulting sulfonamide derivatives.
The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is commonly used to facilitate the reaction by scavenging the generated hydrochloric acid.
Table 1: Examples of Fluorinated Sulfonamide Synthesis
| Amine Nucleophile | Base | Solvent | Product |
| Aniline (B41778) | Pyridine | Dichloromethane | N-phenyl-2',6'-difluorobiphenyl-2-sulfonamide |
| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-2',6'-difluorobiphenyl-2-sulfonamide |
| Piperidine | Pyridine | Dichloromethane | 1-((2',6'-difluorobiphenyl-2-yl)sulfonyl)piperidine |
| Morpholine | Triethylamine | Tetrahydrofuran | 4-((2',6'-difluorobiphenyl-2-yl)sulfonyl)morpholine |
Synthesis of Sulfonates and Related Sulfonyl Esters
Sulfonate esters can be synthesized through the reaction of this compound with alcohols or phenols in the presence of a base. researchtrends.net These sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. The reaction proceeds via a similar mechanism to sulfonamide formation, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile. researchtrends.net The choice of base and solvent can influence the reaction rate and yield. researchtrends.net
Table 2: Synthesis of Sulfonates from this compound
| Alcohol/Phenol | Base | Solvent | Product |
| Phenol | Pyridine | Dichloromethane | Phenyl 2',6'-difluorobiphenyl-2-sulfonate |
| Methanol | Triethylamine | Tetrahydrofuran | Methyl 2',6'-difluorobiphenyl-2-sulfonate |
| Ethanol | Pyridine | Dichloromethane | Ethyl 2',6'-difluorobiphenyl-2-sulfonate |
| tert-Butanol | Triethylamine | Tetrahydrofuran | tert-butyl 2',6'-difluorobiphenyl-2-sulfonate |
Direct Sulfonylation Reactions with Varied Nucleophiles
Beyond amines and alcohols, this compound can react with a variety of other nucleophiles. These reactions, often referred to as sulfonylation reactions, expand the synthetic utility of this compound. For instance, reaction with carbon nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfones, although this can be complicated by competing reactions. Thiolates can react to form thiosulfonates. These direct sulfonylation reactions allow for the introduction of the 2',6-difluorobiphenyl-2-sulfonyl moiety onto a diverse range of molecular scaffolds.
Carbon-Sulfur Bond Forming Reactions
While reactions at the sulfonyl chloride group are common, the carbon-sulfur bond in this compound can also participate in various chemical transformations, particularly those catalyzed by transition metals. These reactions offer powerful methods for the construction of complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Desulfitative Couplings)
A significant advancement in cross-coupling chemistry is the use of sulfonyl chlorides as coupling partners in desulfitative reactions. chemrevlett.com In these transformations, the sulfonyl chloride group is extruded as sulfur dioxide, and a new carbon-carbon bond is formed between the aryl group of the sulfonyl chloride and a suitable coupling partner. chemrevlett.com Palladium catalysts are commonly employed for these reactions. chemrevlett.com this compound can serve as a source of the 2',6-difluorobiphenyl-2-yl radical or a related organometallic intermediate, which can then couple with a variety of partners such as boronic acids (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). amazonaws.com
The general mechanism is believed to involve the oxidative addition of the sulfonyl chloride to a low-valent transition metal catalyst, followed by extrusion of SO2 to form an arylpalladium intermediate. This intermediate then undergoes transmetalation with the coupling partner and subsequent reductive elimination to afford the cross-coupled product and regenerate the catalyst. chemrevlett.com
Table 3: Potential Desulfitative Cross-Coupling Reactions
| Coupling Partner | Catalyst | Reaction Type | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura | Terphenyl derivative |
| Phenylzinc chloride | PdCl₂(dppf) | Negishi | Terphenyl derivative |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Sonogashira | Aryl-alkyne derivative |
| Styrene | Pd(OAc)₂ | Heck | Stilbene derivative |
Arylation and Fluoroalkylation Processes Involving the Sulfonyl Group
The this compound molecule itself can be seen as a product of an arylation reaction, where a 2-chlorosulfonylphenyl group is coupled with a 2,6-difluorophenyl moiety. Further arylation reactions could potentially occur at other positions on the biphenyl system, depending on the reaction conditions and directing groups present.
More interestingly, the sulfonyl group can be involved in or replaced during fluoroalkylation processes. While direct replacement of the entire sulfonyl chloride group with a fluoroalkyl chain is not a standard transformation, related organosulfur compounds can be precursors to fluoroalkyl groups. For instance, desulfonylative fluoroalkylation reactions have been developed, although they typically start from different sulfur-containing functional groups. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the aromatic rings towards certain fluoroalkylation reagents.
Radical and Ionic Mechanisms in Sulfonyl Chloride Transformations
The transformations involving aryl sulfonyl chlorides like 2',6'-Difluorobiphenyl-2-sulfonyl chloride can proceed through either ionic or radical pathways, depending on the reaction conditions.
Ionic Mechanisms: The predominant reaction pathway for sulfonyl chlorides is through ionic mechanisms, specifically nucleophilic substitution at the highly electrophilic sulfur atom. The reaction is facilitated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur center susceptible to attack by a wide range of nucleophiles. utdallas.edu This process can occur via a direct displacement (SN2-like) mechanism involving a single transition state or through an addition-elimination pathway. nih.gov Kinetic studies on analogous arenesulfonyl chlorides show that substituents on the aromatic ring significantly influence reactivity. nih.govmdpi.com For 2',6'-Difluorobiphenyl-2-sulfonyl chloride, the fluorine atoms exert a strong inductive electron-withdrawing effect, which is expected to enhance the electrophilicity of the sulfonyl group.
Radical Mechanisms: Aryl sulfonyl chlorides can also serve as precursors to sulfonyl and aryl radicals under specific conditions, particularly photochemical activation. magtech.com.cnacs.org Under UV irradiation or in the presence of a photocatalyst, the carbon-sulfur or sulfur-chlorine bond can undergo homolytic cleavage. acs.org For instance, photocatalytic methods using a heterogeneous catalyst have been shown to convert aryldiazonium salts to sulfonyl chlorides, proceeding through an aryl radical which then reacts with SO₂ to form a sulfonyl radical intermediate. acs.org This radical reactivity opens pathways for transformations that are complementary to the more common ionic reactions, such as in certain coupling reactions. acs.orgacs.org
Cycloaddition and Annulation Reactions Employing Sulfonyl Chlorides
Aryl sulfonyl chlorides are known to participate in cycloaddition and annulation reactions, although this is a less common aspect of their chemistry compared to nucleophilic substitution. magtech.com.cn These reactions often involve the in situ generation of highly reactive intermediates. For example, in the presence of a non-nucleophilic base, sulfonyl chlorides with an α-proton can eliminate hydrogen chloride to form sulfenes (R₂C=SO₂). These sulfenes can then undergo [2+2] cycloaddition reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn
Furthermore, sulfonyl chlorides can react with cyclic imines to generate N-alkanesulfonyl cyclic iminium ions. These intermediates can be trapped by nucleophiles or undergo further annulation reactions. researchgate.netresearchgate.net While specific examples employing 2',6'-Difluorobiphenyl-2-sulfonyl chloride are not detailed in the literature, its participation in such reaction manifolds under appropriate conditions can be anticipated based on the established reactivity of arenesulfonyl chlorides.
Role as a Protecting or Activating Group in Multi-Step Organic Synthesis
The sulfonyl chloride moiety is a cornerstone in multi-step synthesis, serving dual roles as both a protecting and an activating group.
As a Protecting Group: The reaction of 2',6'-Difluorobiphenyl-2-sulfonyl chloride with primary or secondary amines yields highly stable sulfonamides. This transformation is a widely used strategy for the protection of amino groups. guidechem.comresearchgate.net The resulting sulfonamide is robust and withstands a variety of reaction conditions, including those that are acidic, basic, or reductive. utdallas.eduresearchgate.net Similarly, reaction with alcohols produces sulfonate esters, effectively protecting the hydroxyl group. guidechem.com The stability of the sulfonamide linkage makes it an ideal protecting group during complex synthetic sequences. utdallas.edu
As an Activating Group: The sulfonyl chloride functional group is inherently an "activated" form of a sulfonic acid, primed for reaction with nucleophiles. nih.gov This reactivity is harnessed to activate otherwise unreactive molecules. For example, primary sulfonamides, often considered synthetic endpoints, can be converted back into highly electrophilic sulfonyl chlorides, enabling late-stage functionalization and diversification of complex molecules. nih.govresearchgate.net In peptide synthesis, aryl sulfonyl chlorides are used to form sulfonamides which, after deprotonation, can be selectively N-alkylated, demonstrating the activating role of the sulfonyl group. google.com
Derivatization Strategies for Building Complex Chemical Entities
The sulfonyl chloride group is a versatile functional handle that can be converted into a wide array of other sulfur-containing moieties, making it a valuable precursor for building complex molecules. The primary reactions involve nucleophilic substitution, where the chloride ion acts as a good leaving group.
Key derivatization strategies include:
Synthesis of Sulfonamides: This is the most prevalent derivatization, achieved by reacting the sulfonyl chloride with primary or secondary amines. The resulting sulfonamide linkage is a key structural motif in a vast number of pharmaceutical agents. researchgate.netnih.gov
Synthesis of Sulfonate Esters: Reaction with various alcohols or phenols in the presence of a base provides the corresponding sulfonate esters.
Formation of Sulfones: Carbon-sulfur bonds can be formed via the reaction of sulfonyl chlorides with organometallic reagents, such as organozinc compounds, to yield sulfones. rsc.org
Conversion to Sulfonyl Fluorides: Halogen exchange reactions can convert sulfonyl chlorides to sulfonyl fluorides. Sulfonyl fluorides have gained attention for their unique reactivity and application in fields like chemical biology and click chemistry. researchgate.net
Reduction to Thiols: The sulfonyl chloride group can be reduced to the corresponding aryl thiol using reducing agents like triphenylphosphine. researchgate.net
These transformations allow for the incorporation of the 2',6'-difluorobiphenyl-2-sulfonyl moiety into diverse molecular architectures.
Table 1: Derivatization Reactions of this compound
| Reactant | Product Functional Group | General Reaction | Significance |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Sulfonamide | Ar-SO₂Cl + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺Cl⁻ | Core structure in many pharmaceuticals ("sulfa drugs"). nih.gov |
| Alcohol/Phenol (R-OH) | Sulfonate Ester | Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl | Used as protecting groups and in substitution reactions. guidechem.com |
| Organozinc Reagent (R-ZnBr) | Sulfone | Ar-SO₂Cl + R-ZnBr → Ar-SO₂-R + ZnBrCl | Stable functional group in materials and medicinal chemistry. rsc.org |
| Fluoride (B91410) Source | Sulfonyl Fluoride | Ar-SO₂Cl + F⁻ Source → Ar-SO₂F + Cl⁻ | Used in SuFEx click chemistry and as chemical probes. researchgate.net |
| Reducing Agent (e.g., PPh₃) | Aryl Thiol | Ar-SO₂Cl + Reducing Agent → Ar-SH | Synthesis of organosulfur compounds. researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for Research Investigation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. These methods probe the vibrational energy levels of molecules, which are unique to their specific arrangement of atoms and bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy states. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and structural features. For 2',6'-Difluorobiphenyl-2-sulfonyl chloride, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key components: the sulfonyl chloride group (-SO₂Cl), the carbon-fluorine bonds (C-F), and the biphenyl (B1667301) backbone.
Key vibrational modes for the sulfonyl chloride group typically appear as strong, distinct bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated in the regions of 1370-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively. The S-Cl stretching vibration is expected to produce a weaker absorption in the lower frequency region.
Table 1: Predicted FT-IR Spectral Data for 2',6'-Difluorobiphenyl-2-sulfonyl chloride This table is based on characteristic vibrational frequencies for relevant functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| S=O Asymmetric Stretch | 1400-1370 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| S=O Symmetric Stretch | 1190-1160 | Strong |
| C-F Stretch | 1300-1100 | Strong |
| S-Cl Stretch | 700-500 | Medium-Weak |
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. sigmaaldrich.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for characterizing the biphenyl backbone and symmetrically substituted functional groups. The Raman spectrum serves as a unique molecular fingerprint, allowing for detailed structural analysis. nih.gov
For 2',6'-Difluorobiphenyl-2-sulfonyl chloride, the symmetric stretching of the S=O bonds in the sulfonyl chloride group would be expected to produce a strong Raman signal. Likewise, the vibrations of the aromatic rings, particularly the ring breathing modes, are typically prominent in Raman spectra. For biphenyl and its derivatives, characteristic peaks related to the inter-ring C-C stretch and various in-plane and out-of-plane bending modes can be identified. thermofisher.com The C-F and S-Cl bonds will also exhibit characteristic Raman shifts, providing a comprehensive vibrational profile of the molecule. The combination of FT-IR and Raman data allows for a more complete and confident assignment of the observed vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complex molecule like 2',6'-Difluorobiphenyl-2-sulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full structural confirmation.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2',6'-Difluorobiphenyl-2-sulfonyl chloride, there are seven protons attached to the two aromatic rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the sulfonyl chloride and fluorine substituents, as well as by the anisotropic effects of the aromatic rings.
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in 2',6'-Difluorobiphenyl-2-sulfonyl chloride will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbon atom directly attached to the sulfonyl chloride group (C2) is expected to be significantly deshielded and appear at a downfield chemical shift. Similarly, the carbons bonded to fluorine (C2' and C6') will exhibit large downfield shifts and will also show characteristic splitting patterns due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.). The remaining aromatic carbons will appear in the typical region for sp²-hybridized carbons (approximately 110-160 ppm), with their specific shifts determined by the electronic effects of the substituents on both rings.
¹⁹F NMR is a highly sensitive and powerful technique specifically for analyzing fluorinated organic compounds. chemicalbook.comcolorado.edu Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. The chemical shift range of ¹⁹F is much wider than that of ¹H, making it extremely sensitive to subtle changes in the fluorine atom's local electronic environment. ionike.com
In 2',6'-Difluorobiphenyl-2-sulfonyl chloride, the two fluorine atoms at the 2' and 6' positions are chemically equivalent due to rotation around the C1'-C1 bond, and thus they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides direct information about the electronic environment of the fluorine atoms. Furthermore, this signal will likely exhibit coupling to the adjacent aromatic protons (³JFH), which would appear as a triplet or a more complex multiplet depending on the coupling constants. This provides crucial information for confirming the substitution pattern on the fluorinated ring.
Table 2: Predicted NMR Spectral Data for 2',6'-Difluorobiphenyl-2-sulfonyl chloride This table is based on typical chemical shift ranges for the specified nuclei and functional groups.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (SO₂Cl ring) | 7.5 - 8.5 | Multiplets |
| ¹H | Aromatic (F ring) | 7.0 - 7.6 | Multiplets |
| ¹³C | C-SO₂Cl | 140 - 150 | Singlet or Triplet (from F coupling) |
| ¹³C | C-F | 155 - 165 | Doublet (large ¹JCF) |
| ¹³C | Other Aromatic C | 115 - 140 | Multiplets |
| ¹⁹F | C-F | -100 to -120 | Multiplet (coupling to ¹H) |
Multidimensional (e.g., 2D) NMR Techniques
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the intricate bonding framework of 2',6'-Difluorobiphenyl-2-sulfonyl chloride.
¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks within each of the two aromatic rings. For the sulfonyl chloride-bearing ring, correlations would be observed between the adjacent aromatic protons. Similarly, the single proton on the difluorophenyl ring would show correlations to the fluorine atoms, helping to confirm its environment.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates each proton with its directly attached carbon atom. This technique is crucial for assigning the carbon signals of the seven protonated aromatic carbons, distinguishing them from the five quaternary carbons (C-1, C-2, C-1', C-2', C-6').
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most critical 2D NMR experiment for this molecule, as it would establish the key connection between the two phenyl rings. Correlations would be expected between protons on one ring and carbons on the adjacent ring, most notably between the protons ortho to the inter-ring bond and the carbon atom of the other ring involved in that bond. It would also confirm the position of the sulfonyl chloride group by showing correlations from protons on that ring to the carbon atom bonded to the sulfur (C-2).
These techniques, used in concert, would provide a definitive map of the molecule's covalent structure.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
For 2',6'-Difluorobiphenyl-2-sulfonyl chloride, with a molecular formula of C₁₂H₇ClF₂O₂S, HRMS would provide an exact mass measurement that confirms this composition. The analysis would also reveal characteristic isotopic patterns, particularly from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).
Table 1: Predicted HRMS Data and Fragmentation
| Analysis | Expected Observation | Information Gained |
|---|---|---|
| Calculated Exact Mass | 291.9772 (for isotope ³⁵Cl) | Confirms the elemental formula C₁₂H₇ClF₂O₂S. |
| Major Fragmentation Pathway 1 | Loss of Cl radical (-35 amu) | Indicates the presence of a labile chlorine atom. |
| Major Fragmentation Pathway 2 | Loss of SO₂ (-64 amu) | Characteristic fragmentation of a sulfonyl group. |
| Major Fragmentation Pathway 3 | Cleavage of the biphenyl C-C bond | Provides evidence of the biphenyl core structure. |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and torsional angles in the solid state.
As of now, a publicly available crystal structure for 2',6'-Difluorobiphenyl-2-sulfonyl chloride has not been reported in the primary scientific literature. However, were such an analysis performed, it would yield critical data on the molecule's three-dimensional conformation. A key parameter of interest would be the dihedral angle between the two phenyl rings. Due to significant steric hindrance from the substituents at the 2, 2', and 6' positions, the molecule is expected to adopt a non-planar conformation with the rings twisted relative to each other. This angle would be precisely determined, along with the geometry of the sulfonyl chloride group.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The results are compared against the theoretical values calculated from the molecular formula to assess the purity of the compound. For organohalogens and sulfur-containing compounds, analysis is often extended to include these elements.
Table 2: Theoretical Elemental Composition of C₁₂H₇ClF₂O₂S
| Element | Symbol | Atomic Mass | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 49.25 |
| Hydrogen | H | 1.008 | 2.41 |
| Chlorine | Cl | 35.453 | 12.11 |
| Fluorine | F | 18.998 | 13.00 |
| Oxygen | O | 15.999 | 10.93 |
| Sulfur | S | 32.06 | 10.96 |
Note: Molecular Weight = 292.70 g/mol
Experimental values for a pure sample would be expected to fall within ±0.4% of these theoretical percentages.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates (If applicable to reactions)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species containing unpaired electrons, such as free radicals or paramagnetic metal ions.
The ground state of 2',6'-Difluorobiphenyl-2-sulfonyl chloride is a diamagnetic molecule with all electrons paired. Therefore, the compound itself is "EPR-silent" and this technique is not applicable for its direct characterization. However, EPR spectroscopy would become a highly valuable tool for mechanistic studies of reactions involving this compound that are proposed to proceed via radical intermediates. For instance, if this sulfonyl chloride were to undergo a reaction involving homolytic cleavage of the S-Cl bond or single-electron transfer, EPR could be used to detect and characterize the resulting sulfonyl radical, providing crucial evidence for the proposed reaction pathway. No such studies have been reported in the surveyed literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties of organic compounds.
Geometric Optimization and Electronic Structure Analysis
A foundational step in computational analysis involves geometric optimization. Using DFT methods, researchers can calculate the lowest energy, most stable three-dimensional arrangement of the atoms in 2',6-Difluorobiphenyl-2-sulfonyl chloride. This process would yield precise data on bond lengths, bond angles, and dihedral angles.
Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific data is unavailable.)
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | Data not available |
| S-Cl Bond Length (Å) | Data not available |
| C-F Bond Length (Å) | Data not available |
| Biphenyl (B1667301) C-C Bond Length (Å) | Data not available |
| C-S-O Bond Angle (°) | Data not available |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following geometric optimization, computational chemists perform a vibrational frequency analysis. This calculation confirms that the optimized structure is a true energy minimum and predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., S=O stretch, C-F stretch). These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Conformational Analysis and Energy Barriers of Internal Rotation within the Biphenyl Moiety
The two phenyl rings in the biphenyl moiety of this compound are not fixed but can rotate relative to each other around the central carbon-carbon single bond. Conformational analysis involves calculating the molecule's energy as a function of this torsional angle. This analysis identifies the most stable conformations (energy minima) and the energy barriers required to rotate from one conformation to another. The presence of bulky and electronegative substituents, like the sulfonyl chloride and fluorine atoms, would significantly influence these rotational barriers.
Molecular Electrostatic Potential (MESP) and Fukui Function Analysis for Reactivity Prediction
MESP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites, indicating where a molecule is most likely to accept or donate electrons.
Natural Bond Orbital (NBO) and Electron Density Studies for Bonding Characterization
Natural Bond Orbital (NBO) analysis is used to study the details of chemical bonding. It provides information about charge distribution on each atom, hybridization of atomic orbitals, and the nature of donor-acceptor (hyperconjugative) interactions between filled and unfilled orbitals. This analysis would clarify the electronic effects of the fluorine and sulfonyl chloride substituents on the biphenyl system.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to map out the entire energy landscape of a chemical reaction involving this compound. By calculating the structures and energies of reactants, transition states, and products, researchers can determine the most likely reaction pathway and calculate activation energies. This is particularly useful for understanding its reactivity, for instance, in nucleophilic substitution reactions at the sulfur atom.
Predictive Modeling for Reactivity and Selectivity in Novel Transformations
Computational and theoretical chemistry provides a powerful lens through which the reactivity and selectivity of complex molecules like this compound can be predicted and understood. While specific predictive modeling studies exclusively focused on this compound are not extensively documented in the public domain, a robust predictive framework can be constructed by applying established theoretical principles and extrapolating from computational studies on analogous aryl sulfonyl chlorides. Such models are crucial for designing novel synthetic transformations and optimizing reaction conditions.
The reactivity of this compound is primarily governed by the electrophilic character of the sulfur atom within the sulfonyl chloride moiety. This electrophilicity is modulated by the electronic and steric effects imposed by the 2',6-difluorobiphenyl substituent. Density Functional Theory (DFT) calculations are a cornerstone of predictive modeling in this context, enabling the calculation of various molecular properties that correlate with reactivity.
Electronic Effects on Reactivity:
The presence of two fluorine atoms on one of the phenyl rings significantly influences the electronic properties of the molecule. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect is anticipated to increase the partial positive charge on the sulfur atom of the sulfonyl chloride group, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is another key predictive tool. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. For this compound, the LUMO is expected to be localized primarily on the sulfonyl chloride group. The electron-withdrawing fluorine atoms will lower the energy of this LUMO, making the molecule a better electrophile compared to unsubstituted biphenyl-2-sulfonyl chloride.
Table 1: Predicted Electronic Properties Influencing Reactivity of Substituted Biphenyl-2-sulfonyl Chlorides (Illustrative DFT-Calculated Values)
| Compound | LUMO Energy (eV) | Partial Charge on Sulfur (a.u.) | Calculated Dipole Moment (Debye) |
| Biphenyl-2-sulfonyl chloride | -1.25 | +0.85 | 4.5 |
| 2',6'-Difluorobiphenyl-2-sulfonyl chloride | -1.50 | +0.95 | 5.8 |
Note: These are illustrative values based on general principles of substituent effects and are intended to demonstrate predicted trends.
Steric Effects on Reactivity and Selectivity:
Predictive models of selectivity often rely on transition state analysis. For reactions involving this compound, computational modeling of transition state geometries and energies can elucidate the preferred pathways for nucleophilic attack. The steric encumbrance of the biphenyl group may favor attack by smaller, less-hindered nucleophiles.
Furthermore, in reactions where multiple sites on the biphenyl rings could potentially react (e.g., C-H activation), predictive models based on calculated bond dissociation energies and the stability of potential intermediates can forecast the most likely site of functionalization.
Modeling Reaction Mechanisms:
DFT studies on analogous systems have shown that nucleophilic substitution at a sulfonyl chloride can proceed through different mechanisms, such as a concerted SN2-type pathway or a stepwise addition-elimination mechanism. dntb.gov.ua For this compound, computational modeling can predict the operative mechanism by locating transition states and potential intermediates on the potential energy surface. The nature of the nucleophile and the solvent conditions, which can also be modeled, will play a crucial role in determining the reaction pathway.
Table 2: Predicted Activation Energies for Nucleophilic Attack on this compound with Different Nucleophiles (Illustrative Values)
| Nucleophile | Predicted Mechanism | Calculated Activation Energy (kcal/mol) |
| Ammonia | SN2-type | 15.2 |
| tert-Butanol | Addition-Elimination | 22.5 |
| Phenyl lithium | Addition-Elimination | 12.8 |
Note: These are hypothetical values for illustrative purposes, demonstrating how computational models can predict reactivity trends.
Applications in Advanced Organic Synthesis Research
Role as a Key Intermediate in Complex Molecule Synthesis
The structural framework of 2',6'-Difluorobiphenyl-2-sulfonyl chloride makes it a valuable intermediate for the synthesis of complex molecules, particularly those containing fluorinated sulfonamide and heterocyclic scaffolds.
The reaction of 2',6'-Difluorobiphenyl-2-sulfonyl chloride with various primary and secondary amines provides access to a diverse range of novel fluorinated sulfonamides. These sulfonamide frameworks are of significant interest in medicinal chemistry due to their common presence in biologically active compounds. The fluorine atoms on the biphenyl (B1667301) ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecules. The synthesis is typically straightforward, involving the reaction of the sulfonyl chloride with an amine in the presence of a base.
Table 1: Synthesis of Fluorinated Sulfonamides
| Entry | Amine | Base | Product |
|---|---|---|---|
| 1 | Aniline (B41778) | Pyridine (B92270) | N-phenyl-2',6'-difluorobiphenyl-2-sulfonamide |
| 2 | Benzylamine | Triethylamine | N-benzyl-2',6'-difluorobiphenyl-2-sulfonamide |
2',6'-Difluorobiphenyl-2-sulfonyl chloride serves as a precursor for the construction of complex heterocyclic systems. For instance, it can be used to synthesize benzoxathiazocine 1,1-dioxides. This is generally achieved through a multi-step sequence that may involve an initial sulfonylation of a suitably substituted aminophenol, followed by an intramolecular cyclization reaction. These heterocyclic scaffolds are important in the development of new therapeutic agents and materials. The specific substitution pattern of the biphenyl group can influence the conformation and properties of the resulting heterocyclic ring system.
Utility in Functional Group Transformation and Directed Synthesis
Beyond its role as a structural component, 2',6'-Difluorobiphenyl-2-sulfonyl chloride is also a useful reagent for functional group transformations and for directing the course of synthetic sequences.
The 2',6'-difluorobiphenyl-2-sulfonyl group can be employed as a protecting group for hydroxyl and amino functionalities in multi-step syntheses. google.com Sulfonyl groups, in general, are robust and stable to a wide range of reaction conditions, including acidic and some basic environments. scientificlabs.co.uk The reaction of 2',6'-Difluorobiphenyl-2-sulfonyl chloride with an alcohol or amine, typically in the presence of a non-nucleophilic base, affords the corresponding sulfonate ester or sulfonamide. scientificlabs.co.uk This protection strategy is valuable when other parts of the molecule need to undergo chemical modification. The protecting group can be removed under specific reductive or nucleophilic conditions when its purpose is served.
2',6'-Difluorobiphenyl-2-sulfonyl chloride can participate in Friedel-Crafts type sulfonylation reactions with electron-rich aromatic compounds to form diaryl sulfones. While less common than acylation, this reaction provides a direct route to complex sulfone architectures. The reactivity in these reactions is influenced by the Lewis acid catalyst employed and the nature of the aromatic substrate. The term "acylation" in the subsection title is used broadly here to include the introduction of the sulfonyl group, which is an acyl-type transformation at the sulfur center.
Advanced Synthetic Methodologies Exploiting Sulfonyl Chloride Reactivity
The reactivity of the sulfonyl chloride group in 2',6'-Difluorobiphenyl-2-sulfonyl chloride is being exploited in the development of new synthetic methods. Recent advancements in catalysis have enabled novel transformations of sulfonyl chlorides. For example, photoredox catalysis can be used to generate sulfonyl radicals from sulfonyl chlorides. nih.gov These highly reactive intermediates can then participate in a variety of carbon-sulfur bond-forming reactions, such as the sulfonylation of alkenes and alkynes, opening up new avenues for the synthesis of complex organosulfur compounds. nih.gov Furthermore, methods for the late-stage functionalization of complex molecules often rely on the robust and predictable reactivity of the sulfonyl chloride group to introduce the sulfonyl moiety or to convert it into other functional groups. researchgate.netnih.gov
Building Block for Combinatorial Chemistry and Library Synthesis
The sulfonyl chloride functional group is a cornerstone in the construction of chemical libraries for drug discovery and high-throughput screening. nih.gov Its reliable and high-yielding reaction with primary and secondary amines to form stable sulfonamide linkages is particularly valuable. nih.gov
In this context, 2',6'-Difluorobiphenyl-2-sulfonyl chloride serves as an excellent building block. It provides a rigid, well-defined biphenyl scaffold that can be systematically elaborated. By reacting this sulfonyl chloride with a diverse collection of amines under parallel synthesis conditions, a large library of unique sulfonamides can be rapidly generated. Each member of the library shares the core 2',6'-difluorobiphenyl structure but differs in the substituent derived from the amine. nih.gov This approach allows for the efficient exploration of the chemical space around a core scaffold to identify molecules with desired biological activities, such as enzyme inhibitors. nih.gov
Potential in Polymer and Material Science Research
The reactivity of the sulfonyl chloride group also extends to polymer and materials science. Sulfonyl chlorides can be used as monomers or as reagents to modify existing polymers. Patents describe the conversion of polysulfone sulfonic acids into polysulfone sulfonyl chlorides, which act as key intermediates for creating derivative materials, such as polysulfonamides. google.comgoogle.com These modified polymers have applications in the formation of specialized membranes, coatings, and ion-exchange resins. google.com
Furthermore, sulfonyl chlorides have been identified as efficient initiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers. quora.com Therefore, 2',6'-Difluorobiphenyl-2-sulfonyl chloride could potentially be used in several ways:
As a monomer in polycondensation reactions with diamines to produce novel polysulfonamides. The rigid and fluorinated biphenyl unit could impart desirable properties such as high thermal stability, chemical resistance, and specific optical or dielectric properties to the resulting polymer.
As a surface modifier to graft polymer chains onto a material, using its capability to initiate ATRP.
As a cross-linking agent to enhance the mechanical properties of other polymer systems.
This potential highlights the utility of 2',6'-Difluorobiphenyl-2-sulfonyl chloride not only in the synthesis of discrete small molecules but also in the rational design of advanced materials.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Methodologies for its Preparation
Traditional methods for synthesizing aryl sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorosulfonic acid, thionyl chloride, or phosphorus pentachloride. rsc.org These processes can generate significant amounts of corrosive and toxic waste, making them environmentally unsustainable. rsc.orgorganic-chemistry.org Future research is increasingly focused on developing greener alternatives that are safer, more efficient, and scalable. organic-chemistry.org
A promising direction is the adoption of metal-free, oxidation-based approaches. For instance, methods utilizing ammonium (B1175870) nitrate (B79036) in conjunction with an aqueous solution of HCl and oxygen as the terminal oxidant have been developed for the synthesis of sulfonyl chlorides from thiols. rsc.org Another green approach involves the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water, which is a simple and rapid method. rsc.org Photocatalysis also presents a novel, sustainable route; the use of potassium poly(heptazine imide) as a photocatalyst allows for the synthesis of sulfonyl chlorides from various thio-derivatives, such as thiols and thioacetates, under light irradiation. nih.gov
Furthermore, the use of N-chlorosuccinimide (NCS) as a chlorinating agent for S-alkylisothiourea salts offers a convenient and environmentally friendly pathway to sulfonyl chlorides under mild conditions. organic-chemistry.org A key advantage of this method is the ability to recycle the succinimide byproduct back into the starting reagent, NCS, using sodium hypochlorite, which enhances the sustainability of the process. organic-chemistry.orgresearchgate.net These methodologies represent a significant shift away from traditional, hazardous reagents and towards more sustainable synthetic practices for preparing 2',6-Difluorobiphenyl-2-sulfonyl chloride. rsc.org
Investigation of Unexplored Reactivity Pathways and Stereoselective Transformations
The primary reactivity of sulfonyl chlorides involves reactions with nucleophiles like alcohols and amines to form sulfonate esters and sulfonamides, respectively. wikipedia.org They also undergo Friedel-Crafts reactions with arenes to produce sulfones. wikipedia.org However, the full reactive potential of complex sulfonyl chlorides like this compound remains largely untapped.
Future research will likely focus on exploring novel transformations. Palladium-catalyzed cross-coupling reactions, for example, offer a pathway for regioselective chlorosulfonylation of arylboronic acids that is not achievable through conventional electrophilic aromatic substitution methods. nih.gov This opens the door to creating biphenyl (B1667301) sulfonyl chloride structures with substitution patterns that are otherwise difficult to access. nih.gov Additionally, the development of methods to convert sulfonyl chlorides into other valuable functional groups, such as thioethers through copper-catalyzed coupling reactions, is an active area of investigation. researchgate.net
A significant frontier is the development of stereoselective transformations. While the sulfonyl chloride group itself is achiral, its reaction with chiral molecules or under the influence of chiral catalysts could lead to the synthesis of enantiomerically enriched sulfonamides and sulfonate esters. Exploring the use of chiral auxiliaries or catalysts to control the stereochemistry of reactions involving the sulfonyl chloride moiety will be a critical step in expanding its utility in asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, which can pose significant safety risks, particularly on a large scale. mdpi.comrsc.org Continuous flow chemistry is an emerging technology that addresses these challenges by performing reactions in small, temperature-controlled reactors. rsc.org This technology enables exquisite control over reaction parameters, improves process safety by minimizing the volume of hazardous materials at any given time, and can significantly increase space-time yield. rsc.orgresearchgate.net
Recent studies have demonstrated the successful implementation of continuous flow protocols for the synthesis of a variety of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems can incorporate multiple continuous stirred-tank reactors (CSTRs) and may be coupled with automated process controls and continuous filtration systems. mdpi.comresearchgate.net The automation of these processes leads to significant improvements in consistency, reliability, and yield. mdpi.comresearchgate.net Applying these automated flow chemistry principles to the synthesis of this compound could lead to safer, more efficient, and scalable manufacturing processes suitable for industrial production. researchgate.net
Advanced Computational-Experimental Synergy for Design and Discovery
The synergy between computational chemistry and experimental work is becoming an indispensable tool in modern chemical research. Techniques like Density Functional Theory (DFT) are increasingly used to investigate the molecular structure, reactivity, and electronic properties of sulfonyl-containing compounds. nih.gov DFT calculations can provide deep insights into reaction mechanisms, helping to rationalize experimental observations and guide the design of new synthetic routes. mdpi.com
For this compound, computational studies could be employed to predict its reactivity with various nucleophiles, explore potential energy surfaces of novel transformations, and understand the noncovalent interactions that govern its solid-state structure. nih.gov Hirshfeld surface analysis, for example, can be used to thoroughly examine intermolecular interactions in the crystal lattice. nih.gov This computational-experimental approach allows for a more rational design of experiments, accelerating the discovery of new reactions and applications for the target molecule and its derivatives.
Expanding the Scope in Chemical Biology Tool Development and Probe Synthesis
Sulfonyl-containing functional groups are of significant interest in chemical biology. nih.gov The closely related sulfonyl fluorides are considered "privileged warheads" for their unique balance of stability and reactivity, enabling their use as covalent inhibitors and reactive probes for studying protein function. rsc.org While sulfonyl chlorides are generally more reactive, this property can be harnessed for specific applications in bioconjugation.
Amine-reactive sulfonyl chlorides, such as Texas Red™ Sulfonyl Chloride, are widely used to create bright, fluorescently labeled bioconjugates. fishersci.comabpbio.com These probes are invaluable for fluorescence microscopy and flow cytometry studies. abpbio.com The this compound moiety could serve as a novel building block for the design of new chemical probes. Its unique electronic and steric properties, conferred by the difluorobiphenyl scaffold, could be exploited to develop probes with tailored reactivity, specificity, and fluorescent properties for targeting and labeling specific biomolecules. sigmaaldrich.com Future work could focus on synthesizing derivatives of this compound attached to fluorophores, biotin tags, or other reporter groups to expand the toolkit available for chemical biology research. sigmaaldrich.com
Q & A
Q. What advanced techniques characterize degradation pathways of this compound under oxidative conditions?
- Methodological Answer : LC-MS/MS identifies degradation products (e.g., sulfonic acids or biphenyl diols). Radical trapping experiments with TEMPO confirm ROS-mediated pathways. Accelerated stability studies (40°C/75% RH) combined with ¹⁹F NMR quantify hydrolysis rates, informing shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
